9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxybenzaldehyde, 5-methylfuran-2-carboxylic acid, and a purine derivative. The synthetic route may involve:
Condensation Reactions: Combining the aromatic aldehyde with the furan derivative under acidic or basic conditions.
Cyclization: Forming the purine ring system through intramolecular cyclization reactions.
Amidation: Introducing the carboxamide group through reactions with amines or ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the carbonyl group in the purine ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of furanones and quinones.
Reduction: Formation of alcohols and amines.
Substitution: Introduction of various functional groups such as halides, hydroxyls, and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may exhibit biological activity, such as enzyme inhibition or receptor binding. This makes it a candidate for drug discovery and development.
Medicine
The purine core of the compound is a common feature in many pharmaceuticals. Research into this compound could lead to the development of new therapeutic agents for diseases such as cancer, viral infections, and neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A purine derivative used in respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
What sets 9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5/c1-9-4-7-12(29-9)17-21-14(16(20)25)15-18(23-17)24(19(26)22-15)11-6-5-10(27-2)8-13(11)28-3/h4-8H,1-3H3,(H2,20,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDDXLRGKAWBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=C(C=C(C=C4)OC)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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